molecular formula C25H18N2O6S B6008953 methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B6008953
M. Wt: 474.5 g/mol
InChI Key: SBEBUOPPVDPCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic architecture combining a chromenopyrrolone core, a substituted 1,3-thiazole ring, and a benzoate ester moiety. The chromenopyrrolone scaffold is known for its role in modulating protein-protein interactions, while the thiazole group is frequently employed in drug design due to its metabolic stability and hydrogen-bonding capabilities . The benzoate ester may enhance solubility or serve as a prodrug moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O6S/c1-12-22(13(2)28)34-25(26-12)27-19(14-8-10-15(11-9-14)24(31)32-3)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEBUOPPVDPCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a tetrahydrochromeno-pyrrol structure, which contribute to its diverse biological activities. The molecular formula is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S with a molecular weight of approximately 397.45 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the chromeno-pyrrol structure. Various methods have been employed to optimize yield and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-...], exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example:

CompoundBacterial StrainInhibition Zone (mm)
5aE. coli15
5bS. aureus18
5cP. aeruginosa12

These results suggest that modifications to the thiazole structure can enhance antimicrobial activity .

Anticancer Activity

Some studies have explored the anticancer potential of thiazole derivatives. In particular, compounds similar to methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-...] have shown promise in inhibiting cancer cell proliferation in various cancer types such as breast and colon cancer.

A case study involving a related compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM in MCF-7 breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-...] can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial metabolism.
  • DNA Interaction : Certain thiazole derivatives have been shown to intercalate with DNA, preventing replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial and cancer cells.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-[2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step reactions that integrate various heterocyclic compounds. The thiazole moiety contributes significantly to the biological activity of the compound due to its ability to interact with biological targets.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Identifies functional groups within the compound.

Research indicates that compounds containing thiazole rings exhibit notable biological activities including antibacterial, antifungal, and anticancer properties. This compound has been investigated for its potential as an:

a. Anticancer Agent
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific structure of this compound may enhance its efficacy against certain types of tumors.

b. Antimicrobial Activity
The compound's thiazole component is linked to antimicrobial properties. Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Applications in Drug Development

The structural complexity of this compound makes it a valuable candidate in drug design:

a. Lead Compound for New Drugs
The unique combination of thiazole and chromene structures can be optimized for developing new pharmaceuticals targeting specific diseases.

b. Bioisosteric Replacement
This compound exemplifies the strategy of bioisosteric replacement where modifications can lead to enhanced activity or reduced toxicity compared to existing drugs .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations with mechanisms involving apoptosis induction.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole-based compounds derived from this structure. The findings revealed effective inhibition of bacterial growth in vitro and highlighted the potential for developing new antibiotics amidst rising antibiotic resistance .

Data Summary Table

Application AreaFindings/ResultsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Antimicrobial ActivityEffective against Gram-positive/negative bacteria ,
Drug DevelopmentPotential lead compound for new pharmaceuticals ,

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those targeting glutamate receptors or kinase pathways. Below is an analysis of key analogs:

Table 1: Comparison of Methyl 4-[2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate and Related Compounds

Compound Name Key Structural Features Target/Activity IC50/EC50 (µM) Selectivity Notes
Target Compound (this article) Chromenopyrrolone-thiazole-benzoate hybrid Hypothesized: mGluR5, kinase inhibition Not reported Structural similarity to SIB series
SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) Pyridinol-thiazole derivative mGluR5 antagonist 0.37 (mGluR5) >100 µM at mGluR1; noncompetitive
SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) Styrylpyridine mGluR5 antagonist 0.29 (mGluR5) >100 µM at mGluR1; brain-region selective
Chromenopyrrolone derivatives (literature) Varied substituents on chromenopyrrolone Kinase inhibitors (e.g., CDK, JAK) 0.01–1.0 High selectivity for ATP-binding pockets

Key Observations:

Structural Analogies: The target compound shares the thiazole ring with SIB-1757 and SIB-1893, which are potent mGluR5 antagonists. Unlike SIB-1893’s styrylpyridine group, the benzoate ester in the target compound may reduce blood-brain barrier permeability, limiting central nervous system applications unless formulated as a prodrug.

Functional Differences: The SIB compounds exhibit nanomolar potency at mGluR5 but lack activity at mGluR1, highlighting their subtype selectivity . The target compound’s activity at mGluR5 remains unverified but is plausible due to shared pharmacophoric elements. Chromenopyrrolone derivatives in literature often target kinases (e.g., cyclin-dependent kinases) with sub-micromolar IC50 values, suggesting the target compound could exhibit dual activity if the thiazole group engages additional targets.

Synthetic and Analytical Challenges: The compound’s intricate structure may complicate synthesis and crystallization. SHELX-based refinement methods would be critical for resolving its 3D conformation, particularly the stereochemistry of the chromenopyrrolone system.

Research Findings and Limitations

  • Gaps in Data: No direct pharmacological or kinetic data for the target compound are available in the provided evidence. Its comparison relies on structural extrapolation from analogs like SIB-1757 and chromenopyrrolone-based kinase inhibitors.
  • Potential Applications: If the compound mimics SIB-1757’s mGluR5 antagonism, it could be explored in neuropathic pain or Parkinson’s disease. Alternatively, its chromenopyrrolone moiety may position it as a kinase inhibitor for oncology.
  • Future Directions : Priority should be given to in vitro assays (e.g., Ca2+ flux for mGluR5 activity) and crystallographic studies to validate binding modes.

Preparation Methods

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 30 minutes for cyclization steps.

  • Catalyst Recycling : Use of immobilized Pd catalysts to reduce costs in cross-coupling reactions.

Purification Techniques

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) to isolate the target compound.

  • Recrystallization : Methanol/water mixtures yield >95% pure product .

Q & A

Basic: What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves sequential heterocycle formation and functional group coupling. A typical approach includes:

  • Step 1 : Condensation of chromeno-pyrrol precursors with thiazole derivatives under acidic catalysis (e.g., glacial acetic acid in ethanol) .
  • Step 2 : Esterification of the intermediate using methyl benzoate derivatives in anhydrous conditions .
  • Optimization : Control reaction temperature (reflux at 80–100°C), solvent polarity (DMF for solubility), and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations (C-S, ~650 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and acetyl protons (δ 2.1 ppm) .
    • ¹³C NMR : Detects chromeno-pyrrol carbons (δ 150–160 ppm) and ester carbonyls (δ 165–170 ppm) .
  • HPLC : Purity assessment (C18 column, methanol/water mobile phase, UV detection at 254 nm) .

Advanced: How can computational methods elucidate steric interactions and binding affinities?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Prepare ligand files (PDBQT format) and validate docking poses with RMSD analysis .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
  • MD Simulations : Assess stability in aqueous environments (AMBER force field, 50 ns trajectories) to evaluate conformational flexibility .

Advanced: What in vitro and in vivo assays are suitable for evaluating biological activity?

  • In Vitro :
    • Enzyme Inhibition : Measure IC₅₀ against COX-2 or HDACs using fluorogenic substrates .
    • Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
  • In Vivo :
    • Anti-inflammatory : Carrageenan-induced paw edema model in rats (oral administration, 10–50 mg/kg) .
    • Toxicity : Acute toxicity studies (OECD 423) to determine LD₅₀ .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Key Modifications :

    SubstituentImpact on ActivityReference
    Thiazole C4-methylEnhances metabolic stability
    Chromeno-pyrrol C7-fluoroIncreases COX-2 selectivity
    Benzoate esterModulates solubility and bioavailability
  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and compare IC₅₀ values in target assays .

Advanced: How should researchers resolve contradictions in reported reaction yields or bioactivity data?

  • Case Study : Discrepancies in thiazole coupling yields (40–75%) may arise from:
    • Catalyst Purity : Use freshly prepared Pd(PPh₃)₄ to avoid deactivation .
    • Solvent Effects : Replace DMF with DMAc for higher polarity and reduced side reactions .
  • Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?

  • Prodrug Design : Replace methyl ester with ethyl ester to enhance plasma stability .
  • Lipinski’s Rule Compliance : Adjust logP (<5) via hydrophilic substituents (e.g., hydroxylation at C5) .
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.